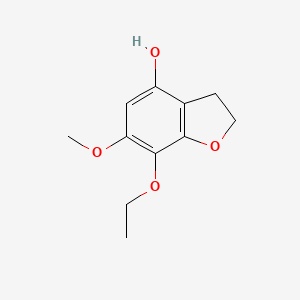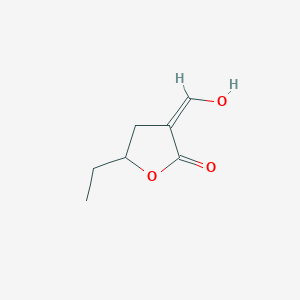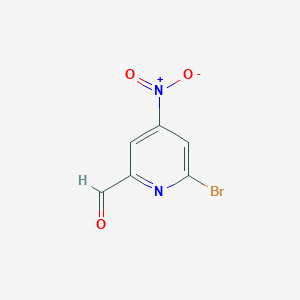![molecular formula C18H17NO3 B12866858 3-Pyrrolidinecarboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-5-oxo-](/img/structure/B12866858.png)
3-Pyrrolidinecarboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-5-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- is an organic compound that belongs to the class of pyrrolidinecarboxylic acids. This compound is characterized by the presence of a pyrrolidine ring, a carboxylic acid group, and a biphenyl moiety. It is a crystalline solid that is soluble in water and common organic solvents. This compound has significant applications in chemical synthesis and organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- typically involves the oxidation of pyrrolidine followed by further reactions to introduce the biphenyl moiety. One common method involves the reaction of pyrrolidine with an oxidizing agent such as nitric acid to form the carboxylic acid derivative. This intermediate is then reacted with a biphenyl compound under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carboxylic acid group or the biphenyl moiety.
Substitution: The biphenyl moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield derivatives with additional carboxyl or hydroxyl groups, while substitution reactions can introduce various functional groups onto the biphenyl moiety.
Wissenschaftliche Forschungsanwendungen
3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of 3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-3-carboxylic acid: A simpler analog without the biphenyl moiety.
1-Boc-3-pyrrolidinecarboxylic acid: A derivative with a tert-butoxycarbonyl protecting group.
Pyrrolidine-3-carboxylic acid hydrochloride: A salt form with different solubility properties.
Uniqueness
3-Pyrrolidinecarboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)-5-oxo- is unique due to the presence of the biphenyl moiety, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C18H17NO3 |
|---|---|
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
5-oxo-1-[(4-phenylphenyl)methyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H17NO3/c20-17-10-16(18(21)22)12-19(17)11-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,21,22) |
InChI-Schlüssel |
FQTKIPPSBAEGSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-9H-tribenzo[a,c,e][7]annulene](/img/structure/B12866776.png)
![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12866780.png)
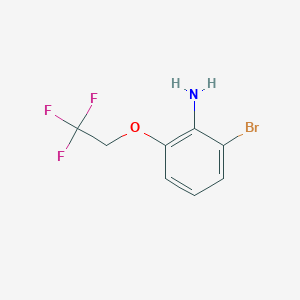
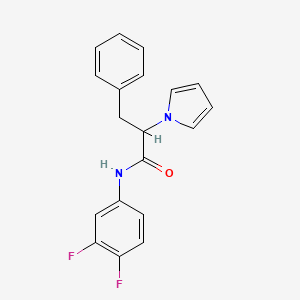
![N-(4-(1H-Tetrazol-1-yl)phenyl)-1-(2-chlorobenzyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12866799.png)
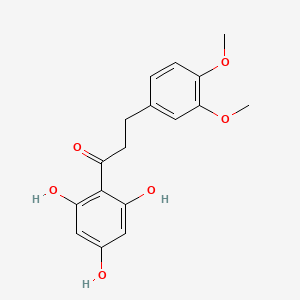
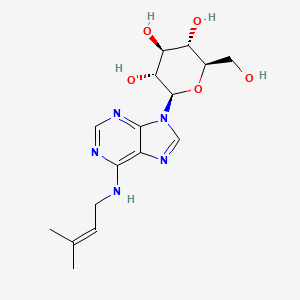
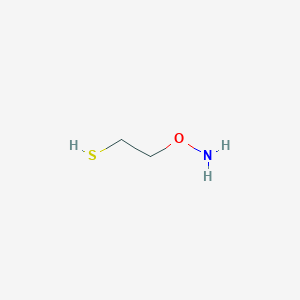
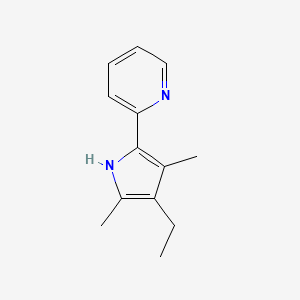
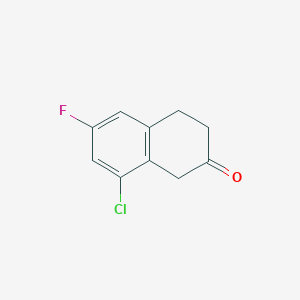
![2-Chlorobenzo[d]oxazole-7-carbaldehyde](/img/structure/B12866854.png)
